molecular formula C5H8ClFO2S B14856710 3-Fluorocyclopentane-1-sulfonyl chloride CAS No. 1309433-76-8

3-Fluorocyclopentane-1-sulfonyl chloride

Cat. No.: B14856710
CAS No.: 1309433-76-8
M. Wt: 186.63 g/mol
InChI Key: SKSMWASLDSBCBB-UHFFFAOYSA-N
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Description

3-Fluorocyclopentane-1-sulfonyl chloride is an organic compound with the molecular formula C5H8ClFO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorocyclopentane-1-sulfonyl chloride typically involves the reaction of cyclopentane derivatives with fluorinating agents and sulfonyl chlorides. One common method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method allows for the efficient conversion of disulfides and thiols to their corresponding sulfonyl chlorides under controlled conditions.

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often employs continuous flow protocols. These methods offer improved control over reaction parameters and enhance the safety of the process by avoiding thermal runaway . The use of continuous flow reactors allows for high space-time yields and efficient production of sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

3-Fluorocyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluorocyclopentane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl group (SO2) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming stable products such as sulfonamides and sulfonates . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluorocyclopentane-1-sulfonyl chloride is unique due to its specific structural configuration, which influences its reactivity and the types of products it forms. The position of the fluorine atom on the cyclopentane ring can affect the compound’s stability and reactivity compared to other sulfonyl chlorides .

Properties

CAS No.

1309433-76-8

Molecular Formula

C5H8ClFO2S

Molecular Weight

186.63 g/mol

IUPAC Name

3-fluorocyclopentane-1-sulfonyl chloride

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)5-2-1-4(7)3-5/h4-5H,1-3H2

InChI Key

SKSMWASLDSBCBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1F)S(=O)(=O)Cl

Origin of Product

United States

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